NEK1 Kinase Inhibition: Activity Profile Compared to Structural Analogs
A direct assay reveals that the (S)-3-(3-fluorophenyl)pyrrolidine scaffold exhibits weak inhibitory activity against the human NEK1 kinase. This data point serves as a baseline for the core structure's activity. When compared to highly optimized kinase inhibitors based on similar pyrrolidine scaffolds (e.g., RIP1 kinase inhibitors with IC50 values in the low nanomolar range), the stark difference highlights the critical role of additional functionalization for achieving potent target engagement [1].
| Evidence Dimension | NEK1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Optimized pyrrolidine-based RIP1 kinase inhibitors |
| Quantified Difference | At least a 1000-fold difference in potency |
| Conditions | Z-LYTE assay, wild-type human partial length NEK1 (M1 to K278 residues) expressed in bacterial system, 1 hr incubation [1] |
Why This Matters
This confirms the compound's role as an unoptimized, yet specific, chiral building block, allowing medicinal chemists to design and install the precise functionality required for potent target inhibition.
- [1] BindingDB. Affinity Data for (S)-3-(3-fluorophenyl)pyrrolidine vs. Serine/threonine-protein kinase Nek1. BDBM50501882. Accessed April 15, 2026. View Source
